![molecular formula C20H37O6P B15289252 [(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)
[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PHYLPA involves the isolation of the lipid fraction from the myxoamoebae of Physarum polycephalum . The purified substance undergoes structural studies using fast atom bombardment mass spectroscopy, infrared spectroscopy, and two-dimensional nuclear magnetic resonance spectroscopy to confirm its structure .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for PHYLPA due to its specific biological source and complex structure. The compound is typically prepared in research laboratories for scientific studies .
Analyse Chemischer Reaktionen
Types of Reactions
PHYLPA undergoes various chemical reactions, including:
Oxidation: PHYLPA can be oxidized under specific conditions to study its structural changes and reactivity.
Reduction: Reduction reactions can be performed to analyze the stability and structural integrity of PHYLPA.
Substitution: Substitution reactions are used to modify the functional groups of PHYLPA for different experimental purposes.
Common Reagents and Conditions
Common reagents used in the reactions involving PHYLPA include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The conditions for these reactions are typically controlled to maintain the integrity of the compound .
Major Products Formed
The major products formed from the reactions involving PHYLPA depend on the type of reaction performed. For instance, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can result in modified lysophosphatidic acid compounds .
Wissenschaftliche Forschungsanwendungen
PHYLPA has several scientific research applications, including:
Wirkmechanismus
PHYLPA exerts its effects by inhibiting DNA polymerase alpha, a key enzyme involved in DNA replication . The inhibition is believed to be caused by the interaction of PHYLPA with the template DNA, preventing the enzyme from synthesizing new DNA strands . This mechanism highlights the potential of PHYLPA as a tool for studying DNA replication and developing inhibitors for therapeutic purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PHYLPA is compared with other lysophosphatidic acids, such as:
Lysophosphatidic acid (LPA): A simple phospholipid involved in various cellular processes.
Cyclopropane-containing lysophosphatidic acids: Similar to PHYLPA but with different structural variations.
Uniqueness
PHYLPA’s uniqueness lies in its cyclic phosphate and cyclopropane-containing hexadecanoic acid structure, which distinguishes it from other lysophosphatidic acids . This unique structure contributes to its specific inhibitory activity against DNA polymerase alpha, making it a valuable compound for biochemical research .
Eigenschaften
Molekularformel |
C20H37O6P |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
[(4R)-2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate |
InChI |
InChI=1S/C20H37O6P/c1-2-3-4-8-11-17-14-18(17)12-9-6-5-7-10-13-20(21)24-15-19-16-25-27(22,23)26-19/h17-19H,2-16H2,1H3,(H,22,23)/t17-,18+,19-/m1/s1 |
InChI-Schlüssel |
GKTQBJMLXAMCPC-CEXWTWQISA-N |
Isomerische SMILES |
CCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OC[C@@H]2COP(=O)(O2)O |
Kanonische SMILES |
CCCCCCC1CC1CCCCCCCC(=O)OCC2COP(=O)(O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile](/img/structure/B15289171.png)
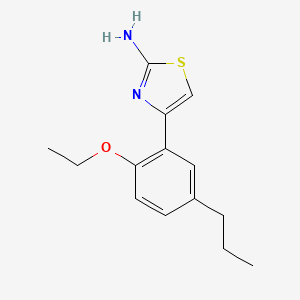

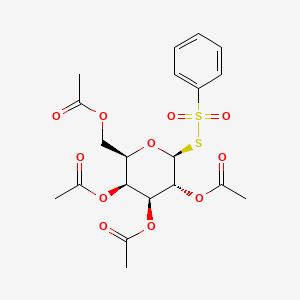
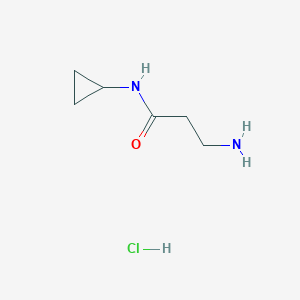
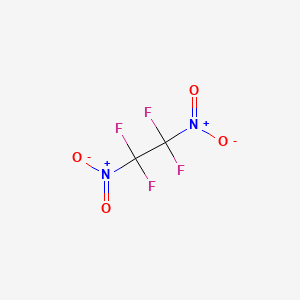
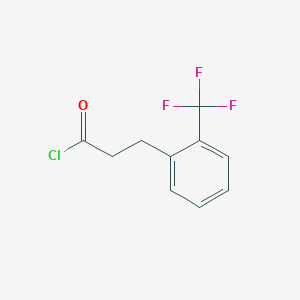
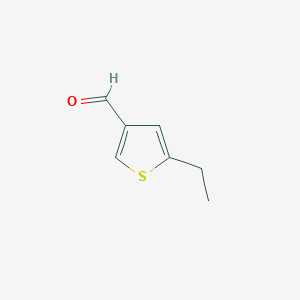
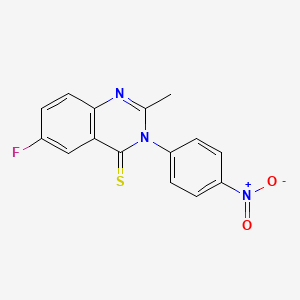
![rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B15289229.png)
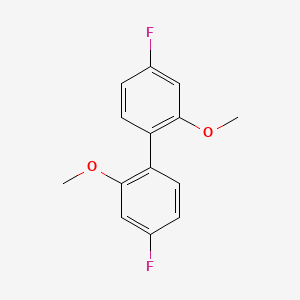

![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)

